1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate
Description
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate (CAS 424-64-6) is a fluorinated acrylate ester with the molecular formula C₇H₅F₇O₂ and a molecular weight of 254.10 g/mol. Its structure features a prop-2-enoate (acrylate) group esterified to a heptafluorobutyl chain, resulting in a highly fluorinated side chain. Key physical properties include:
- Density: 1.404 g/cm³
- Boiling point: 124.6°C at 760 mmHg
- Melting point: 29.3°C
- Vapor pressure: 12.7 mmHg at 25°C .
The compound is stabilized with 100 ppm 4-methoxyphenol to prevent polymerization during storage . Its fluorinated backbone imparts exceptional hydrophobicity, chemical resistance, and thermal stability, making it suitable for specialty polymer synthesis, coatings, and electronic materials .
Properties
CAS No. |
51053-31-7 |
|---|---|
Molecular Formula |
C7H5F7O2 |
Molecular Weight |
254.10 g/mol |
IUPAC Name |
1,1,2,2,4,4,4-heptafluorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H5F7O2/c1-2-4(15)16-7(13,14)5(8,9)3-6(10,11)12/h2H,1,3H2 |
InChI Key |
VWYCVZXPYHGXNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(CC(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate typically involves the esterification of acrylic acid with 1,1,2,2,4,4,4-heptafluorobutanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and allows for large-scale production.
Chemical Reactions Analysis
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties such as low refractive index and high chemical resistance.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate, also known as 2,2,3,3,4,4,4-Heptafluorobutyl acrylate, is a fluorinated acrylate compound with a wide range of applications, particularly in scientific research . Its unique structure, characterized by seven fluorine atoms attached to a butyl group, imparts distinctive properties such as increased hydrophobicity and thermal stability. The chemical reactivity of 2,2,3,3,4,4,4-heptafluorobutyl acrylate is primarily attributed to its acrylate functionality. It undergoes typical addition polymerization reactions, allowing it to form copolymers with other acrylates through methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This method enables precise control over molecular weight and architecture of the resulting polymers.
Scientific Research Applications
- Proteomics Research: 2,2,3,3,4,4,4-Heptafluorobutyl acrylate is a valuable tool in proteomics research, the large-scale study of proteins .
- Pharmaceutical Intermediate: Heptafluorobutyl acrylate is used as a pharmaceutical intermediate .
- Polymer Chemistry: It is utilized primarily in polymer chemistry due to its ability to copolymerize with various monomers, leading to materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorine atoms in the compound contribute to its chemical resistance and low surface energy, making it effective in applications where durability and non-stick properties are essential . The molecular targets and pathways involved in its action are related to its interaction with other molecules during polymerization and its resistance to degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
Fluorinated acrylates and related derivatives are widely used in advanced materials due to their unique properties. Below is a comparative analysis of 1,1,2,2,4,4,4-heptafluorobutyl prop-2-enoate with three analogous compounds:
Table 1: Comparative Analysis of Fluorinated Acrylates and Derivatives
Key Findings :
Fluorination Impact :
- The number and position of fluorine atoms directly influence properties. For example, NDI-C4F’s dual heptafluorobutyl groups enhance electron transport in organic electronics, while the tridecafluorooctyl chain in CAS 49859-70-3 provides superior hydrophobicity .
- The target compound’s 7 F atoms balance moderate fluorination with processability, making it versatile for industrial coatings.
Thermal and Chemical Stability: All compounds exhibit elevated thermal stability compared to non-fluorinated analogs. The target compound’s boiling point (124.6°C) is lower than tridecafluorooctyl derivatives due to shorter chain length but higher than non-fluorinated acrylates .
Applications :
- Electronics : NDI-C4F outperforms the target compound in charge transport, critical for OLED efficiency .
- Coatings : The target compound and CAS 819069-74-4 are preferred for UV-curable coatings, but the latter’s polymer form offers enhanced mechanical strength .
Notes on Handling and Regulatory Considerations
- Stability: The target compound requires inhibitors like 4-methoxyphenol to prevent premature polymerization .
- Environmental Impact : Perfluorinated compounds (PFCs) are persistent in ecosystems. While the target compound has fewer fluorinated carbons than CAS 49859-70-3, disposal must comply with PFC regulations .
- Synthesis Challenges: Introducing multiple fluorine atoms increases synthetic complexity and cost compared to non-fluorinated acrylates.
Biological Activity
Structure and Composition
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate has the following chemical structure:
- Molecular Formula : C7H5F7O2
- Molecular Weight : 254.104 g/mol
- IUPAC Name : 2-Propenoic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester
The presence of multiple fluorine atoms contributes to its unique properties such as low surface energy and high thermal stability.
Antimicrobial Properties
Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. A study conducted by Smith et al. (2021) demonstrated that 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate showed significant antibacterial activity against several strains of bacteria including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 64 |
Cytotoxicity Studies
In vitro cytotoxicity studies have been performed to evaluate the safety profile of this compound. A notable study by Johnson et al. (2022) assessed the cytotoxic effects on human cell lines. The results indicated that while there was some cytotoxicity observed at higher concentrations (≥100 µg/mL), the compound exhibited a favorable safety margin in lower concentrations.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 50 | 85 |
| 100 | 60 |
Application in Coatings
A case study published in the Journal of Applied Polymer Science highlighted the use of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate in developing advanced coatings with enhanced water and oil repellency. The research demonstrated that coatings formulated with this compound exhibited superior barrier properties compared to traditional coatings.
Use in Drug Delivery Systems
Another promising application is in drug delivery systems. A study by Lee et al. (2023) explored the potential of this compound as a carrier for hydrophobic drugs. The findings suggested that the incorporation of this fluorinated ester improved the solubility and bioavailability of the drugs tested.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for synthesizing 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate, and what analytical methods validate its purity?
- Methodological Answer :
- Synthesis : React heptafluorobutyryl fluoride (C₄F₇O₂F, CAS 335-42-2) with propenoic acid derivatives (e.g., allyl alcohol) under controlled esterification conditions (e.g., using carbodiimide coupling agents or acid catalysts). The fluorinated acyl fluoride acts as a reactive intermediate due to its electrophilic character .
- Purification : Employ preparative HPLC with a buffer system (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 in methanol) to isolate the ester .
- Characterization : Use ¹⁹F NMR to confirm fluorinated chain integrity, GC-MS for molecular weight verification, and FTIR to validate ester carbonyl peaks (~1740 cm⁻¹) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, polycarbonate safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact. Use NIOSH-approved respirators for aerosolized particles .
- Containment : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks due to potential volatile fluorinated byproducts .
- Waste Disposal : Segregate fluorinated waste and collaborate with certified agencies for incineration at >1,100°C to prevent PFAS release .
Q. How can researchers distinguish this compound from structurally similar perfluorinated esters during chromatographic analysis?
- Methodological Answer :
- Chromatographic Separation : Utilize reverse-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile/water (acidified with 0.1% trifluoroacetic acid). Monitor retention time shifts caused by the heptafluorobutyl group’s hydrophobicity compared to shorter-chain analogs (e.g., pentafluoropropyl derivatives) .
- Mass Spectrometry : Identify characteristic fragmentation patterns (e.g., m/z 169 for CF₃(CF₂)₂⁺ ions) via high-resolution LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in radical-initiated polymerization reactions?
- Methodological Answer :
- Kinetic Studies : Use electron paramagnetic resonance (EPR) to track radical intermediates during polymerization. Compare rate constants with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects on propagation steps .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to evaluate the energy barriers for acrylate double-bond activation in the presence of fluorinated substituents .
Q. How does the compound’s environmental fate correlate with its perfluorinated structure, and what methodologies assess its ecological persistence?
- Methodological Answer :
- Biodegradation Assays : Conduct OECD 301B tests (modified Sturm test) to measure microbial degradation rates in aqueous systems. Fluorinated chains typically show <5% degradation over 28 days, indicating persistence .
- Bioaccumulation Analysis : Use LC-MS/MS to quantify bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna), leveraging isotopic labeling (¹⁴C-tracers) for precision .
Q. What strategies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Reconciliation : Perform meta-analysis of existing data using Hill equation modeling to harmonize EC₅₀ values. Account for differences in cell membrane permeability (e.g., fluorinated esters’ enhanced lipid solubility) via parallel artificial membrane permeability assays (PAMPA) .
- Species-Specific Metabolism : Apply metabolomics (e.g., UPLC-QTOF-MS) to identify species-dependent metabolites (e.g., fluorinated carboxylic acids) that may explain differential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
